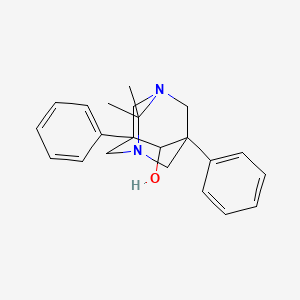
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms in its structure, which significantly alters its chemical and physical properties compared to its carbon-based counterparts. The unique structure of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- typically involves the reaction of 1,5-diethyl- and 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ones with monoterpenoid aldehydes . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound are maintained.
Análisis De Reacciones Químicas
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its derivatives have shown potential as antiviral and anticancer agents . In medicine, it is being explored for its analgesic properties . Additionally, this compound has industrial applications as a corrosion inhibitor .
Mecanismo De Acción
The mechanism of action of 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its analgesic effect is believed to be due to its interaction with cannabinoid receptors in the nervous system . The compound’s antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- can be compared with other diazaadamantane derivatives, such as 1,3,5-triazaadamantane and its phosphorus-containing analogs . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, phosphorus-containing diazaadamantanes have shown significant antitumor activity, whereas 1,3-Diazaadamantan-6-OL, 2,2-dimethyl-5,7-diphenyl- is more notable for its analgesic and antiviral properties .
Propiedades
Número CAS |
17135-40-9 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C22H26N2O/c1-20(2)23-13-21(17-9-5-3-6-10-17)14-24(20)16-22(15-23,19(21)25)18-11-7-4-8-12-18/h3-12,19,25H,13-16H2,1-2H3 |
Clave InChI |
AHQHHTGIDVUJMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(N2CC3(CN1CC(C2)(C3O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


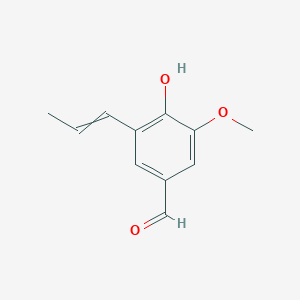
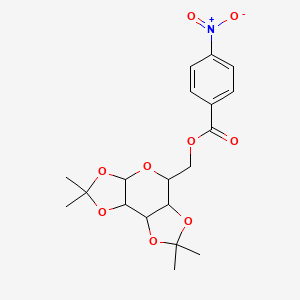
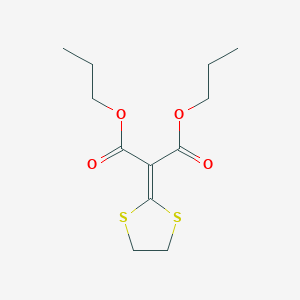
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
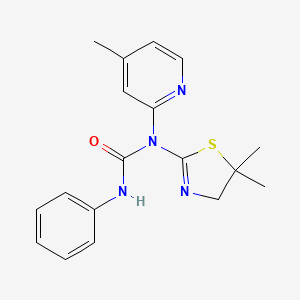
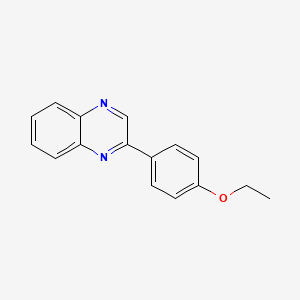
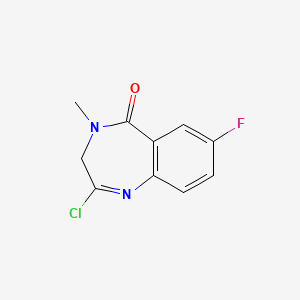
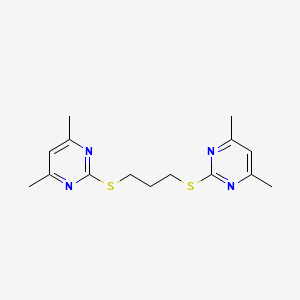
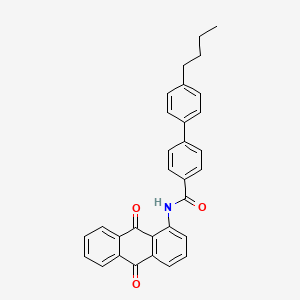
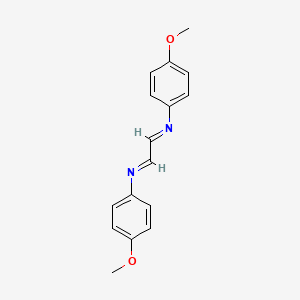
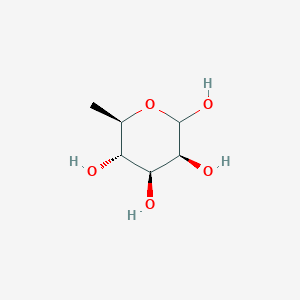

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
